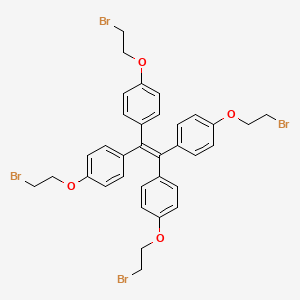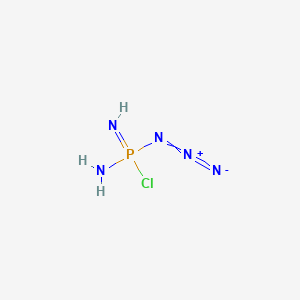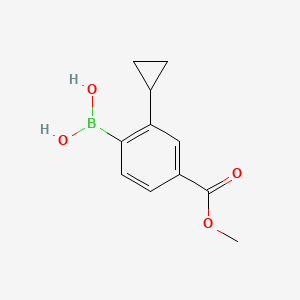
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene is a compound known for its unique chemical structure and properties It is a derivative of ethene, substituted with four 2-bromoethoxyphenyl groups
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene typically involves the reaction of 4-(2-bromoethoxy)benzene with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromo groups to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromo groups in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new polymers and coordination compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with specific properties, such as enhanced conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene exerts its effects involves its interaction with molecular targets and pathways. The bromoethoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethene: This compound lacks the ethoxy groups, which may result in different chemical and physical properties.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: The presence of imidazole groups introduces additional functionality, potentially altering its reactivity and applications.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: The pyridine groups can enhance the compound’s ability to coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks.
Properties
Molecular Formula |
C34H32Br4O4 |
|---|---|
Molecular Weight |
824.2 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-[1,2,2-tris[4-(2-bromoethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C34H32Br4O4/c35-17-21-39-29-9-1-25(2-10-29)33(26-3-11-30(12-4-26)40-22-18-36)34(27-5-13-31(14-6-27)41-23-19-37)28-7-15-32(16-8-28)42-24-20-38/h1-16H,17-24H2 |
InChI Key |
JAOPMNLEXXNJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCBr)C3=CC=C(C=C3)OCCBr)C4=CC=C(C=C4)OCCBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)


![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

